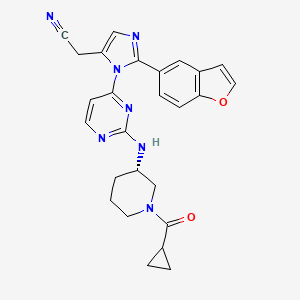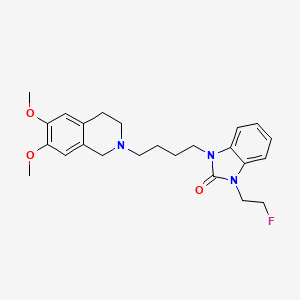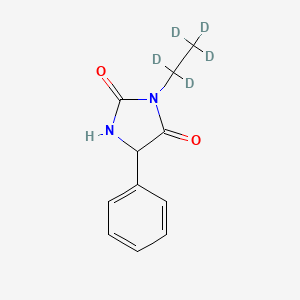
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids like DNA and RNA.
準備方法
The synthesis of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil typically involves the glycosylation of a uracil derivative with a xylofuranose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
化学反応の分析
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can undergo various chemical reactions, including:
科学的研究の応用
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the mechanisms of nucleoside transport and metabolism.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include nucleoside transporters and enzymes involved in nucleic acid synthesis .
類似化合物との比較
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can be compared to other nucleoside analogs such as:
1-(b-D-Xylofuranosyl)-5-fluorouracil: This compound is also used in anticancer therapies and has a similar mechanism of action.
1-(b-D-Xylofuranosyl)uracil: This compound is used in antiviral therapies and has a similar structure but lacks the trifluoromethyl group.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: This compound has been studied for its antiproliferative activity against tumor cells
These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can enhance its biological activity and stability .
特性
分子式 |
C10H11F3N2O6 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5+,6?,8-/m1/s1 |
InChIキー |
UEJHQHNFRZXWRD-CAXIXURWSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)C(F)(F)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


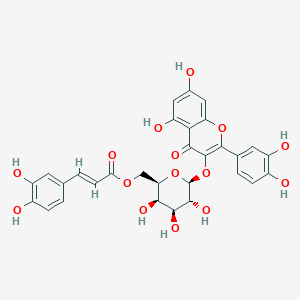
![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)
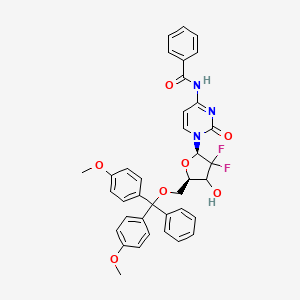

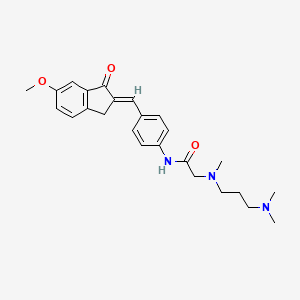
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)


